molecular formula C10H19NO2S B13952227 5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 772284-67-0

5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B13952227
CAS No.: 772284-67-0
M. Wt: 217.33 g/mol
InChI Key: DNTNSLONPGVKMY-UHFFFAOYSA-N
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Description

5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of diethylamine with 2,2-dimethylthiazolidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as POCl3 to facilitate the formation of the thiazolidine ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of green chemistry approaches to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, contributing to its pharmacological properties .

Comparison with Similar Compounds

  • 5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid
  • 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid
  • 5,5-Dimethyl-2-(1,2,3-trihydroxypropyl)-1,3-thiazolidine-4-carboxylic acid

Comparison: 5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of diethyl and dimethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development .

Properties

CAS No.

772284-67-0

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

5,5-diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C10H19NO2S/c1-5-10(6-2)7(8(12)13)11-9(3,4)14-10/h7,11H,5-6H2,1-4H3,(H,12,13)

InChI Key

DNTNSLONPGVKMY-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(NC(S1)(C)C)C(=O)O)CC

Origin of Product

United States

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